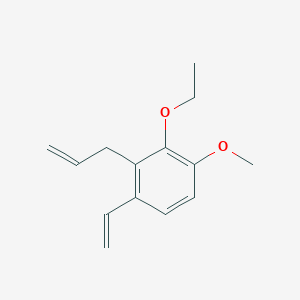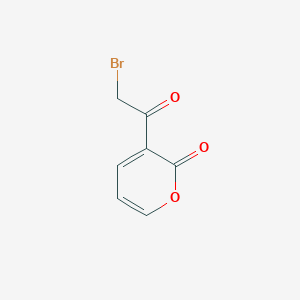
3-(Bromoacetyl)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromoacetyl)-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. Pyranones are a group of organic compounds characterized by a six-membered ring containing one oxygen atom and a ketone group. The bromoacetyl group attached to the pyranone ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
The synthesis of 3-(Bromoacetyl)-2H-pyran-2-one typically involves the reaction of 2H-pyran-2-one with bromoacetyl bromide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to control the reaction rate and yield.
化学反応の分析
3-(Bromoacetyl)-2H-pyran-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups, such as malononitrile, to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex organic molecules.
Common reagents used in these reactions include bases like sodium hydride, catalysts like palladium, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed from these reactions are often heterocyclic compounds with potential biological activities.
科学的研究の応用
3-(Bromoacetyl)-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents. They are studied for their ability to inhibit the growth of cancer cells and bacteria.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity, which are useful in sensors and electronic devices.
作用機序
The mechanism of action of 3-(Bromoacetyl)-2H-pyran-2-one involves its interaction with biological molecules. The bromoacetyl group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes in cells, making the compound effective as an antimicrobial or anticancer agent. The molecular targets and pathways involved are still under investigation, but studies suggest that the compound can interfere with DNA replication and protein synthesis.
類似化合物との比較
3-(Bromoacetyl)-2H-pyran-2-one can be compared with other similar compounds such as:
3-(Bromoacetyl)coumarin: This compound also contains a bromoacetyl group but is based on a coumarin structure. It has similar reactivity but different biological activities.
3-(Bromoacetyl)chromen-2-one: Similar to the pyranone derivative, this compound is used in the synthesis of heterocyclic compounds and has potential biological applications.
3-(Bromoacetyl)furan: This compound has a furan ring instead of a pyranone ring and exhibits different chemical reactivity and applications.
The uniqueness of this compound lies in its ability to form a wide range of heterocyclic compounds with diverse biological activities, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
214046-09-0 |
|---|---|
分子式 |
C7H5BrO3 |
分子量 |
217.02 g/mol |
IUPAC名 |
3-(2-bromoacetyl)pyran-2-one |
InChI |
InChI=1S/C7H5BrO3/c8-4-6(9)5-2-1-3-11-7(5)10/h1-3H,4H2 |
InChIキー |
MPQHQEHVLFPPOY-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=O)C(=C1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



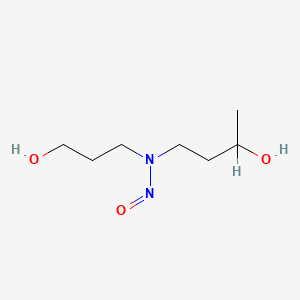
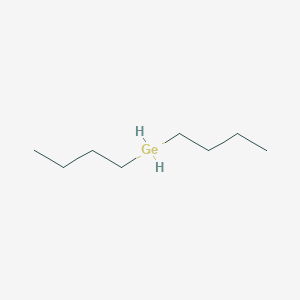
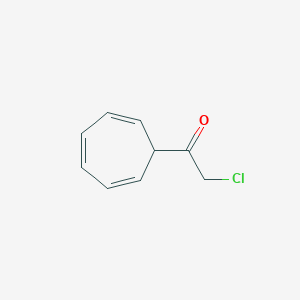
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)


![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)

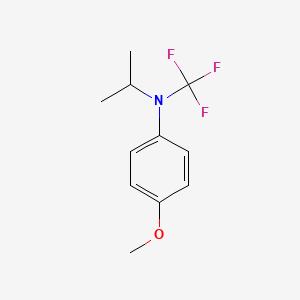
![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)

![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)
